2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid
Overview
Description
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .
Synthesis Analysis
The synthesis of chromeno[2,3-b]chromenes, which includes this compound, involves a β-enaminonitrile undergoing an intramolecular cyclocondensation reaction under acidic conditions . This generates a chromeno[2,3-b]azet-9-one derivative in good yield . Ring expansion of the four-membered ring of the azet-2(1H)-one derivative to six and/or seven-membered rings is achieved via reaction of the compound with different nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is affirmed on the basis of analytical and spectral data . The structure of related compounds has been confirmed from their IR spectrum, which displayed absorption bands representing various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound include intramolecular cyclocondensation and ring expansion reactions . A new series of benzochromeneone, benzochromenopyrimidine, and benzo[f]coumarin derivatives were prepared via reaction of β-enaminonitrile with different C-electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.24 and a molecular formula of C14H12O3 . Further properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds undergo a series of reactions, including the carbo-michael reaction, thorpe–ziegler cyclization, and dimroth rearrangement . These reactions could potentially lead to the formation of new compounds that interact with cellular targets, resulting in various biological effects.
Biochemical Pathways
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid may also affect a wide range of biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 22824 , which is within the range generally favorable for oral bioavailability.
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Future Directions
The future directions for research on 2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid and related compounds could involve further exploration of their biological activities . Given their diverse biological activities, these compounds could be further developed for potential therapeutic applications .
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-6,10H,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGFRQYQWSZVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C3=CC=CC=C3C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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